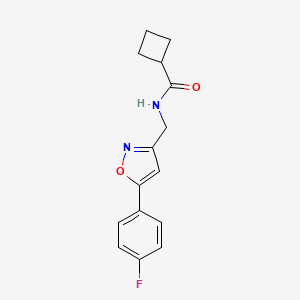
N-((5-(4-フルオロフェニル)イソキサゾール-3-イル)メチル)シクロブタンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the 4-fluorophenyl group and the cyclobutanecarboxamide moiety further enhances its chemical properties and potential utility in various fields.
科学的研究の応用
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
Target of Action
The compound “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide” belongs to the class of isoxazole derivatives. Isoxazole rings are found in various bioactive compounds and drugs, and they often interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide” would depend on its specific biological target. Generally, compounds with an isoxazole ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide” might affect. Isoxazole derivatives are known to be involved in a wide range of biological processes, including inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME properties of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide” would depend on various factors, including its chemical structure, formulation, and route of administration. Generally, isoxazole derivatives are known for their good bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide” would depend on its specific biological target and mode of action. Isoxazole derivatives can exert a wide range of biological effects, from inhibiting enzyme activity to modulating receptor signaling .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other biomolecules, can influence the action, efficacy, and stability of “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide”. For example, the compound’s solubility and stability might be affected by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, such as 5-methyl-3-(4-chlorophenyl)isoxazole.
Fluorophenyl Compounds: Molecules containing the 4-fluorophenyl group, such as 4-fluorophenylacetic acid.
Cyclobutanecarboxamide Derivatives: Compounds with the cyclobutanecarboxamide moiety, such as N-cyclobutylcarboxamide.
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVBCQCYIZELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2477584.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)


![11-(2,5-dimethoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2477593.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2477603.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)


